molecular formula C18H14Cl2N2O3S B2878383 benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 892463-43-3

benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2878383
CAS No.: 892463-43-3
M. Wt: 409.28
InChI Key: ZSUUMYMFVZXBBC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a 2,4-dichlorobenzylthio group through a dihydroimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the 2,4-Dichlorobenzylthio Group: This involves the chlorination of benzyl alcohol followed by thiolation using thiourea or similar reagents.

    Construction of the Dihydroimidazole Ring: This step often involves the condensation of glyoxal with primary amines in the presence of an acid catalyst.

    Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the 2,4-dichlorobenzylthio group through the dihydroimidazole ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the benzo[d][1,3]dioxole moiety, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell walls and inhibit enzyme activity makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In cancer cells, it can induce apoptosis by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and exhibit similar chemical reactivity.

    2,4-Dichlorobenzylthio derivatives: Compounds with this group often show antimicrobial and anticancer activities.

    Dihydroimidazole derivatives: These compounds are known for their biological activities, including enzyme inhibition and receptor modulation.

Uniqueness

What sets benzo[d][1,3]dioxol-5-yl(2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone apart is its unique combination of functional groups, which confer a broad spectrum of biological activities and make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S/c19-13-3-1-12(14(20)8-13)9-26-18-21-5-6-22(18)17(23)11-2-4-15-16(7-11)25-10-24-15/h1-4,7-8H,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUUMYMFVZXBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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